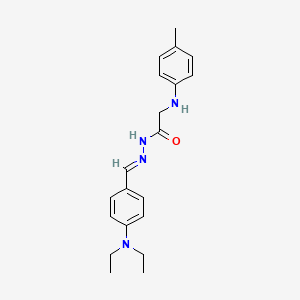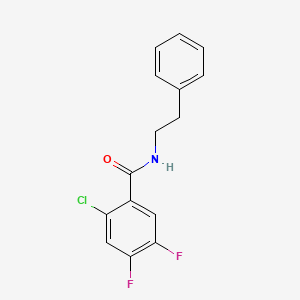![molecular formula C15H11BrFN3O2 B15019931 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is a Schiff base hydrazone compound Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE typically involves the condensation of 4-bromobenzaldehyde with 3-fluorophenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine or fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction would produce amines. Substitution reactions can lead to a variety of substituted hydrazones.
Scientific Research Applications
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and may be used in studies related to enzyme activity and inhibition.
Medicine: Schiff bases, including this compound, are investigated for their pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active sites of enzymes. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-{N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide
Uniqueness
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to form stable complexes with metal ions and increase its potential as an enzyme inhibitor and therapeutic agent .
Properties
Molecular Formula |
C15H11BrFN3O2 |
|---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrFN3O2/c16-11-6-4-10(5-7-11)9-18-20-15(22)14(21)19-13-3-1-2-12(17)8-13/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
KRHXJUHYUQKXHZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B15019856.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15019859.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15019873.png)
![N,N'-bis[2-(octyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15019880.png)
![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15019889.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![6-ethyl-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15019896.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B15019901.png)

![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)

![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B15019919.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide](/img/structure/B15019920.png)
